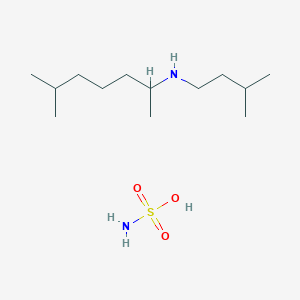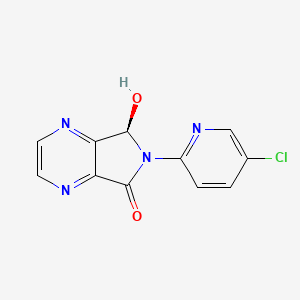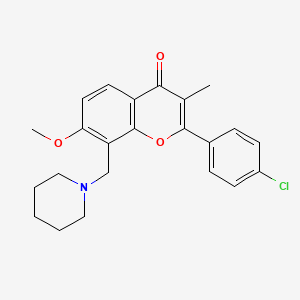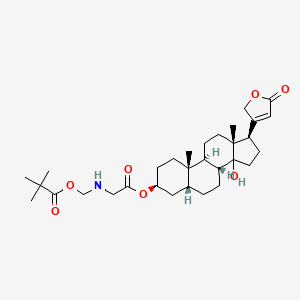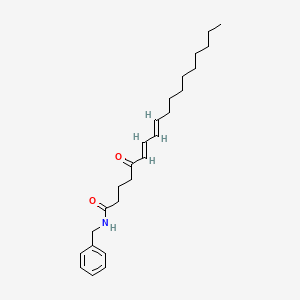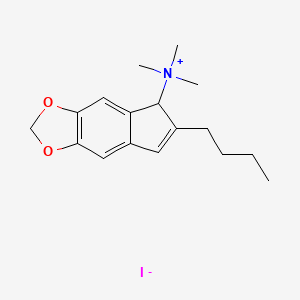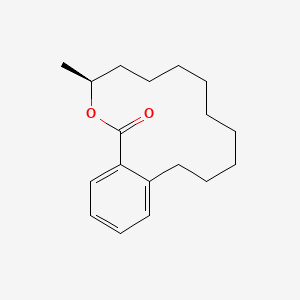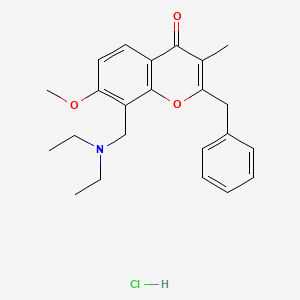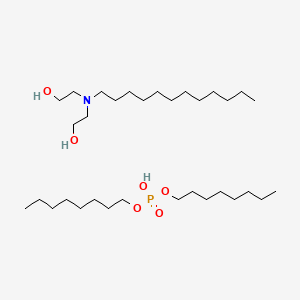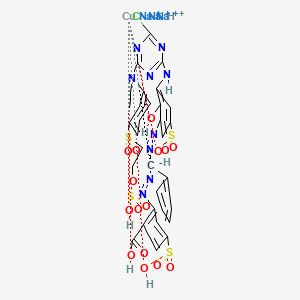
Benzene, 1-((2-(4-(cyclopentyloxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-((2-(4-(cyclopentyloxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- is an organic compound that features a benzene ring substituted with various functional groups. This compound is part of a broader class of benzene derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzene, 1-((2-(4-(cyclopentyloxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- typically involves multiple steps, starting with the preparation of the core benzene ring and subsequent functionalization. One common method is the electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as Suzuki-Miyaura coupling can also be employed to introduce complex substituents onto the benzene ring .
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-((2-(4-(cyclopentyloxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic aromatic substitution is a common reaction, where the benzene ring is substituted with different electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or lithium aluminum hydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
Benzene, 1-((2-(4-(cyclopentyloxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzene, 1-((2-(4-(cyclopentyloxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The specific pathways involved depend on the nature of the functional groups and their interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1-((2-(4-methoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxy-
- Benzene, 1-((2-(4-ethoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxy-
- Benzene, 1-((2-(4-butoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxy-
Uniqueness
Benzene, 1-((2-(4-(cyclopentyloxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- is unique due to the presence of the cyclopentyloxy group, which can impart distinct chemical and biological properties compared to other similar compounds. This uniqueness can influence its reactivity, stability, and interactions with biological targets .
Properties
CAS No. |
80844-13-9 |
|---|---|
Molecular Formula |
C28H32O3 |
Molecular Weight |
416.6 g/mol |
IUPAC Name |
1-cyclopentyloxy-4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]benzene |
InChI |
InChI=1S/C28H32O3/c1-28(2,23-15-17-26(18-16-23)30-24-12-6-7-13-24)21-29-20-22-9-8-14-27(19-22)31-25-10-4-3-5-11-25/h3-5,8-11,14-19,24H,6-7,12-13,20-21H2,1-2H3 |
InChI Key |
JTCSHPOHPLGJGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC=C(C=C3)OC4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


